molecular formula C15H22N2O5 B12788086 3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 6970-36-1

3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B12788086
CAS No.: 6970-36-1
M. Wt: 310.35 g/mol
InChI Key: OPQPMVOMQCIOLA-UHFFFAOYSA-N
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Description

3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a 7-oxabicyclo[2.2.1]hept-5-ene core. Its structure includes a morpholine-substituted propylcarbamoyl group at the 3-position, which distinguishes it from related compounds. The morpholine moiety likely enhances solubility and pharmacokinetic properties compared to simpler alkyl or aryl substituents .

Properties

CAS No.

6970-36-1

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

3-(3-morpholin-4-ylpropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C15H22N2O5/c18-14(16-4-1-5-17-6-8-21-9-7-17)12-10-2-3-11(22-10)13(12)15(19)20/h2-3,10-13H,1,4-9H2,(H,16,18)(H,19,20)

InChI Key

OPQPMVOMQCIOLA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2C3C=CC(C2C(=O)O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the bicyclic core, followed by the introduction of the morpholinyl and carbamoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors or batch processing. These methods are optimized to maximize efficiency and minimize waste, often employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The morpholinylpropyl group in the target compound introduces a tertiary amine and ether, likely improving water solubility compared to hydrophobic groups like dipropylcarbamoyl or tert-butoxycarbonyl .
  • Hydroxyethylcarbamoyl analogs (e.g., ) may exhibit intermediate polarity, balancing solubility and membrane permeability.
  • Aryl-substituted derivatives (e.g., 2,4-dimethoxyanilino ) are bulkier and may influence steric interactions in binding pockets.

Pharmacologically Relevant Analogs

While the target compound lacks direct pharmacological data, structurally related bicyclic frameworks are prominent in antibiotics:

  • Cephalosporin derivatives (e.g., (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) incorporate similar bicyclic systems but with sulfur atoms and β-lactam rings for antibacterial activity .
  • Crystallinity and stability of such analogs are critical; pharmacopeial standards (e.g., USP 〈695〉) confirm that crystalline forms meet regulatory requirements for pharmaceuticals .

Biological Activity

3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure and functional groups. This article delves into its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that includes an oxabicyclo[2.2.1]heptane system, characterized by a seven-membered ring fused with an oxygen atom. The presence of morpholine and carbamoyl groups enhances its reactivity and interaction with biological targets.

Molecular Formula

  • Molecular Formula : C15H20N2O4
  • IUPAC Name : 3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Structural Characteristics

FeatureDescription
Bicyclic StructureContains a seven-membered ring
Functional GroupsMorpholine, carbamoyl, carboxylic acid
SolubilitySoluble in polar solvents

The biological activity of 3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and proteins:

  • Enzyme Inhibition : The morpholine group can facilitate binding to active sites of enzymes, potentially inhibiting their activity.
  • Covalent Bond Formation : The carbamoyl group may react with nucleophilic sites on biomolecules, leading to various biological effects.

Research Findings

Recent studies have highlighted the compound's potential in several therapeutic areas:

  • Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Effects : In vitro studies have shown that the compound can modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.
  • Cytotoxicity Studies : Research has indicated that the compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation, the compound was tested on human macrophage cells stimulated with lipopolysaccharides (LPS). The treatment resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Synthetic Routes

The synthesis of 3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multi-step processes, including:

  • Diels-Alder Reaction : A key step involves the Diels-Alder reaction between appropriate furan derivatives and maleimides to form the bicyclic core.
  • Functionalization : Subsequent steps involve the introduction of morpholine and carbamoyl groups through nucleophilic substitution reactions.

Industrial Production Methods

For large-scale production, optimized synthetic routes are employed:

  • Use of continuous flow reactors to enhance yield.
  • Application of automated synthesis techniques to minimize human error and increase efficiency.

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